Tetrabromophenol blue

Beschreibung

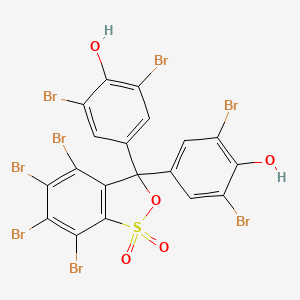

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMIVFWZGPTDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6Br8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063451 | |

| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-25-5 | |

| Record name | Tetrabromophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6FO6931N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrabromophenol blue chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of tetrabromophenol blue, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structure

This compound (TBPB) is a brominated sulfonephthalein dye that belongs to the triphenylmethane family of compounds.[1] Its structure is characterized by the presence of eight bromine atoms on the phenol red backbone, which significantly influences its acidity and physicochemical properties.[2]

-

IUPAC Name: 2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenol[3]

-

Canonical SMILES: C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br[3][7]

-

Synonyms: 3,3',3″,4,5,5',5″,6-Octabromophenolsulfonphthalein, TBPB[4][8]

Physicochemical Properties

The extensive bromination of the parent molecule gives this compound its distinct properties, which are crucial for its various applications. The quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 985.54 g/mol | [4][5][6] |

| Appearance | Beige to yellowish-grey powder | [4][5][9] |

| Melting Point | 203 - 205 °C (with decomposition) | [4][5][8][10] |

| Boiling Point | 728.8 ± 60.0 °C (Predicted) | [5][11] |

| Density | 2.668 ± 0.06 g/cm³ (Predicted) | [5][11] |

| pKa | 3.69 (at 25 °C) | [5][11] |

| Solubility | Soluble in water, ethanol, methanol, acetone, and acetic acid. | [5][10][11][12] |

| pH Indicator Range | pH 3.0 (Yellow/Yellow-Green) to pH 4.6 (Blue) | [2][11][12][13] |

| Maximum Absorption (λmax) | 388 nm, 610 nm | [5][11] |

Experimental Protocols

The most common industrial method for synthesizing TBPB is through the direct bromination of phenolsulfonphthalein (Phenol Red).[2]

Objective: To synthesize crude this compound via electrophilic substitution.

Materials:

-

Phenol Red

-

Elemental Bromine

-

Glacial Acetic Acid

-

Stirring apparatus

-

Reaction vessel

-

Filtration equipment

Procedure:

-

Dissolve 5 kg of Phenol Red in 40 L of glacial acetic acid in a suitable reaction vessel.[14]

-

In a separate container, carefully dissolve 2 L of elemental bromine in 5 L of glacial acetic acid to create a bromine-glacial acetic acid solution.[14]

-

Gently heat the Phenol Red solution and bring it to a slight reflux.[14]

-

Under continuous stirring, gradually add the bromine-glacial acetic acid solution dropwise to the Phenol Red solution.[14]

-

Continue the reaction until the Phenol Red is fully dissolved and a yellow solid precipitate (crude TBPB) is formed.[14]

-

Filter the resulting mixture to isolate the crude product.

-

Wash the filter cake with fresh glacial acetic acid to remove any residual free bromine.[14]

-

Allow the crude product to air dry.

Objective: To purify the crude TBPB to remove impurities and unreacted starting materials.

Materials:

-

Crude this compound

-

Sodium Hydroxide (NaOH) solution

-

Activated Carbon

-

Vacuum drying oven

-

HPLC system for purity analysis

Procedure:

-

Treat the crude TBPB product with a sodium hydroxide solution. This step aids in purification and can be used to prepare the sodium salt.[2]

-

Neutralize the solution and add activated carbon.[2]

-

Stir the mixture to allow the activated carbon to adsorb colored impurities.[2]

-

Filter the solution to remove the activated carbon.

-

Dry the purified product under vacuum to remove residual solvents and moisture.[2]

-

Assess the final purity using High-Performance Liquid Chromatography (HPLC) to quantify the product and identify any brominated homologues.[2]

Objective: To determine the endpoint of an acid-base titration.

Procedure:

-

Prepare an indicator solution by dissolving a small quantity of TBPB in ethanol or deionized water.

-

Add 2-3 drops of the TBPB indicator solution to the analyte (the solution to be titrated).

-

If the initial pH of the analyte is below 3.0, the solution will appear yellow or yellow-green.[2][13]

-

Begin the titration by adding the titrant to the analyte.

-

The endpoint is reached when the solution undergoes a sharp and permanent color change from yellow/green to blue. This transition indicates that the pH has crossed the 4.6 mark.[2][13]

Key Applications in Research and Development

This compound's unique properties make it a versatile tool in various scientific fields.

-

pH Indicator: Its primary application is as an acid-base indicator with a clear color transition between pH 3.0 and 4.6.[2][12]

-

Protein Quantification: TBPB is widely used in biochemical assays for protein determination. It binds strongly to proteins, particularly albumin, leading to a color change that can be measured spectrophotometrically. This phenomenon, known as the "protein error" of indicators, is the principle behind many urine dipstick tests for detecting proteinuria, where the color shifts from pale green to blue in the presence of excess protein.[2][5][12][15][16]

-

Biological Staining: In microbiology and histology, it serves as a staining agent to enhance the visualization of cellular components under a microscope.[4]

-

Molecular Biology: The compound can function as a competitive inhibitor of the polymerase chain reaction (PCR) by competing with DNA.

-

Environmental and Materials Science: TBPB is utilized in analytical methods for monitoring water quality.[2][4] Additionally, it has been explored for its potential in creating radiation-sensitive films and as a component in dye-sensitized solar cells.[1][2][12]

-

Industrial Dyes: It is also used in the manufacturing of various dyes and pigments for the cosmetic and textile industries.[4][12]

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: pH indicator mechanism showing the reversible protonation of TBPB.

Caption: Workflow for protein detection using a TBPB-based test strip.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4430-25-5 | Benchchem [benchchem.com]

- 3. This compound | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 4430-25-5 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 4430-25-5 | TCI AMERICA [tcichemicals.com]

- 9. cir-safety.org [cir-safety.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. CN102351839A - Preparation method of water-soluble bromophenol blue - Google Patents [patents.google.com]

- 15. This compound | 4430-25-5 [chemicalbook.com]

- 16. What is this compound urine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Tetrabromophenol Blue as a pH Indicator

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromophenol blue (TBPB) is a sulfonephthalein dye widely employed as a pH indicator in analytical chemistry, biochemistry, and environmental monitoring.[1][2] Its efficacy stems from a distinct, pH-dependent color transition, which is a direct consequence of structural changes within the molecule.[3] This guide elucidates the core mechanism of action of TBPB, presents key quantitative data, provides a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and illustrates the underlying chemical equilibrium through a detailed diagram.

Core Mechanism of Action

This compound belongs to the sulfonephthalein family of dyes.[3] The fundamental principle behind its function as a pH indicator is the reversible protonation and deprotonation of its phenolic hydroxyl groups, which leads to a significant alteration in the molecule's electronic structure and conjugation system.[3][4] This structural transformation results in a shift in the molecule's maximum absorbance wavelength (λmax), causing the observed color change.[4]

-

In Acidic Conditions (pH < 3.0): TBPB exists predominantly in its protonated, non-ionized form.[3] In this state, the molecule adopts a cyclic lactone-like structure (a sultone ring). This form is less conjugated, absorbs light in the shorter wavelength region of the visible spectrum, and thus appears yellow.[3][5]

-

In Basic Conditions (pH > 4.6): As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation induces the opening of the sultone ring, leading to the formation of a highly conjugated, quinonoid-like structure.[3][6] This extended system of delocalized π-electrons absorbs light at longer wavelengths (around 610 nm), resulting in the characteristic blue color of the basic form.[3][7]

The equilibrium between these two tautomeric forms is rapid and reversible, allowing TBPB to serve as a reliable visual indicator for pH changes within its transition range.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] | [3][8] |

| CAS Number | 4430-25-5 | [1][5][7][8] |

| Molecular Formula | C₁₉H₆Br₈O₅S | [3][8][9] |

| Molecular Weight | 985.54 g/mol | [1][3][8] |

| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue) | [3][5][7][8] |

| pKa | 3.69 (at 25°C) | [7] |

| λmax (Acidic Form) | 388 nm | [7] |

| λmax (Basic Form) | 610 nm | [7][10] |

| Molar Extinction Coefficient (ε) | ≥55,000 at 607-613 nm in H₂O | [10] |

Signaling Pathway and Chemical Equilibrium

The diagram below illustrates the reversible equilibrium between the acidic (yellow) and basic (blue) forms of this compound. The transition is triggered by a change in hydrogen ion concentration.

Caption: Reversible equilibrium of this compound.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines a method for determining the pKa of this compound using UV-Vis spectrophotometry, a common technique in analytical chemistry.[11][12]

5.1 Materials and Reagents

-

This compound (TBPB)

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Volumetric flasks (100 mL, 25 mL)

-

Pipettes

-

Cuvettes (1 cm path length)

-

Buffer solutions (e.g., citrate or acetate buffers) covering a pH range from 2.5 to 5.5 in ~0.2 pH unit increments.

-

0.1 M HCl (for fully acidic form)

-

0.1 M NaOH (for fully basic form)

-

Ethanol or distilled water (as solvent)

5.2 Experimental Workflow

Caption: Workflow for pKa determination of TBPB.

5.3 Detailed Procedure

-

Preparation of Stock Solution: Prepare a 0.04% (w/v) stock solution of TBPB in 20% aqueous ethanol.

-

Preparation of Test Solutions:

-

Fully Acidic (HIn): Pipette a fixed volume (e.g., 2.00 mL) of TBPB stock into a 25 mL volumetric flask. Add a few drops of 0.1 M HCl to ensure the pH is below 2.0. Dilute to the mark with distilled water.

-

Fully Basic (In⁻): Pipette the same fixed volume of TBPB stock into a 25 mL volumetric flask. Add a few drops of 0.1 M NaOH to ensure the pH is above 6.0. Dilute to the mark with distilled water.

-

Buffered Solutions: For each buffer solution, pipette the same fixed volume of TBPB stock into a series of 25 mL volumetric flasks. Dilute to the mark with the respective buffer solution. Prepare one flask for each pH point.

-

-

Spectrophotometric Analysis:

-

Using a suitable blank (e.g., 20% ethanol), record the absorbance spectrum of the fully acidic (HIn) and fully basic (In⁻) solutions from 400 nm to 700 nm.

-

From the spectra, determine the wavelength of maximum absorbance for the acidic form (λmax,HIn, ~388 nm) and the basic form (λmax,In⁻, ~610 nm).

-

Measure the absorbance of each buffered solution at λmax,In⁻.[13]

-

-

Data Analysis and pKa Calculation:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log([HIn]/[In⁻])

-

-

The ratio of the concentrations can be determined from the measured absorbances:

-

[HIn]/[In⁻] = (A_max - A) / (A - A_min)

-

Where:

-

A_max is the absorbance of the fully basic solution (In⁻) at λmax,In⁻.

-

A_min is the absorbance of the fully acidic solution (HIn) at λmax,In⁻.

-

A is the absorbance of a given buffered solution at λmax,In⁻.

-

-

-

Calculate the pKa for each buffered solution and determine the average value.

-

Alternatively, plot log([In⁻]/[HIn]) versus pH. The x-intercept of the resulting straight line is equal to the pKa.[13]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4430-25-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. gspchem.com [gspchem.com]

- 7. This compound CAS#: 4430-25-5 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 四溴酚蓝 钠盐 Dye content 85 %, ≥84.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]

- 12. scirp.org [scirp.org]

- 13. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

A Technical Guide to the Spectral Properties of Tetrabromophenol Blue in Acidic and Basic Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of Tetrabromophenol Blue (TBPB) in acidic and basic environments. TBPB, a sulfonephthalein acid-base indicator, is widely utilized in analytical chemistry and various biochemical assays.[1][2] Its distinct color change, corresponding to shifts in its absorption spectrum, is dependent on the pH of the solution.[1][3] This guide provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for their determination, and visual representations of the underlying chemical processes.

Core Spectral Properties

This compound undergoes a reversible structural change in response to varying hydrogen ion concentrations, leading to a distinct color transition from yellow in acidic solutions to blue in basic solutions.[1][3][4] This change is characterized by a significant shift in the maximum absorption wavelength (λmax) of the molecule. The acidic, protonated form of TBPB exhibits maximum absorbance in the blue-violet region of the visible spectrum, appearing yellow, while the basic, deprotonated form absorbs strongly in the yellow-orange region, resulting in a blue appearance. The transition between these two forms occurs over a pH range of approximately 3.0 to 4.6.[1][4]

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound in its acidic and basic forms. It is important to note that the exact λmax and molar absorptivity values can vary slightly depending on the solvent and the specific ionic strength of the solution.

| Form | pH Range | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| Acidic (HIn) | < 3.0 | Yellow | ~435 - 440 | Not consistently reported | Aqueous Buffer |

| Basic (In⁻) | > 4.6 | Blue | ~591 - 616 | ≥55,000 | Ethanol and Water |

Note: The molar absorptivity for the acidic form is not as consistently reported in the literature as for the basic form.

Chemical Equilibrium and Structural Transition

The color change of this compound is governed by a chemical equilibrium between its protonated (acidic) and deprotonated (basic) forms. In acidic solutions, the molecule exists predominantly in its lactone structure. As the pH increases, a proton is abstracted from one of the hydroxyl groups, leading to a rearrangement of the electronic structure into a quinoidal form, which is responsible for the blue color.

Experimental Protocol for Spectrophotometric Analysis

This section provides a detailed methodology for determining the spectral properties of this compound, including its λmax at different pH values and its acid dissociation constant (pKa).

Materials and Reagents

-

This compound (TBPB), analytical grade

-

Ethanol, 95%

-

Deionized water

-

Buffer solutions covering a pH range from 2 to 6 (e.g., citrate or phosphate buffers)[2]

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Volumetric flasks (100 mL, 250 mL)

-

Pipettes

-

pH meter

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

Preparation of Solutions

2.1. TBPB Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh an appropriate amount of TBPB powder. The molecular weight of TBPB is approximately 985.54 g/mol .

-

Dissolve the weighed TBPB in a small amount of 95% ethanol in a beaker.

-

Quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 100 mL).

-

Dilute to the mark with deionized water and mix thoroughly.

2.2. Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values ranging from 2 to 6, with increments of 0.5 pH units.[2]

-

Standard buffer recipes (e.g., citrate for pH 2-6 or phosphate for a narrower range) should be followed to ensure accuracy.[2]

-

Calibrate the pH meter using standard buffer solutions before measuring and adjusting the pH of your prepared buffers.

Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric analysis of TBPB.

Spectrophotometric Measurements

4.1. Determination of λmax for Acidic and Basic Forms:

-

To determine the λmax of the acidic form (HIn), prepare a solution by adding a small aliquot of the TBPB stock solution to a buffer with a pH well below the transition range (e.g., pH 2).

-

Scan the absorbance of this solution over the visible wavelength range (e.g., 380-700 nm) to find the wavelength of maximum absorbance (λ_acid).

-

To determine the λmax of the basic form (In⁻), prepare a solution by adding a small aliquot of the TBPB stock solution to a buffer with a pH well above the transition range (e.g., pH 6).

-

Scan the absorbance of this solution over the visible wavelength range to find the wavelength of maximum absorbance (λ_base).

4.2. Absorbance Measurements for pKa Determination:

-

Prepare a series of solutions by adding a constant, known volume of the TBPB stock solution to a set of volumetric flasks, each containing one of the prepared buffer solutions (pH 2 to 6). Ensure the final concentration of TBPB is the same in all solutions.

-

Measure the absorbance of each solution at the two previously determined wavelengths: λ_acid and λ_base.

-

Use the corresponding buffer solution without TBPB as the blank for each measurement.

Data Analysis and pKa Determination

The pKa of this compound can be determined using the Henderson-Hasselbalch equation:

pH = pKa + log([In⁻]/[HIn])

Where:

-

[In⁻] is the concentration of the basic form.

-

[HIn] is the concentration of the acidic form.

The ratio of the concentrations of the basic to the acidic form can be calculated from the absorbance data using the following relationship, derived from the Beer-Lambert law:

[In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A)

Where:

-

A is the absorbance of the solution at a given pH and at λ_base.

-

A_HIn is the absorbance of the fully acidic form at λ_base.

-

A_In⁻ is the absorbance of the fully basic form at λ_base.

Procedure:

-

For each buffer solution, calculate the ratio [In⁻]/[HIn].

-

Calculate log([In⁻]/[HIn]).

-

Plot a graph of pH (y-axis) versus log([In⁻]/[HIn]) (x-axis).

-

The pKa is the y-intercept of this graph.[5] Alternatively, when the concentrations of the acidic and basic forms are equal ([In⁻]/[HIn] = 1), the log of this ratio is zero, and therefore, pH = pKa.[5]

Conclusion

This technical guide provides a detailed overview of the spectral properties of this compound in acidic and basic solutions, intended for use by researchers and professionals in scientific fields. The provided data, diagrams, and experimental protocols offer a comprehensive resource for understanding and utilizing this versatile pH indicator in laboratory settings. Accurate determination of its spectral characteristics is crucial for its effective application in various analytical and biochemical procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrabromophenol Blue (CAS 4430-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophenol blue, with the CAS number 4430-25-5, is a triphenylmethane dye widely utilized in laboratory and industrial settings.[1] Its most prominent application is as a pH indicator, exhibiting a distinct color transition in the acidic range.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Chemical Name | 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] | [4][5] |

| CAS Number | 4430-25-5 | [2][5] |

| Molecular Formula | C₁₉H₆Br₈O₅S | [2][5] |

| Molecular Weight | 985.54 g/mol | [2][6] |

| Appearance | Beige powder | [2][6] |

| Melting Point | 203-205 °C (with decomposition) | [2][6] |

| Solubility | Soluble in water, ethanol, methanol, acetone, and acetic acid. | [3][7] |

| pH Indicator Range | pH 3.0 (Yellow) to pH 4.6 (Blue) | [2][3] |

| pKa | 3.69 (at 25°C) | [3] |

| Maximum Absorption (λmax) | 610 nm, 388 nm | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[4][7][8][9]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[9]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of 203-205°C.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be assessed through systematic observation.[10][11][12][13]

Materials:

-

This compound sample

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

-

Solvents: Water, Ethanol, Methanol, Acetone, Acetic Acid

Procedure:

-

Add a small, measured amount (e.g., 10 mg) of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a rod for at least one minute.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not completely dissolved, continue adding the solvent in 1 mL increments up to a total of 5 mL, agitating after each addition.

-

Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Synthesis of this compound

This compound is synthesized via the bromination of bromophenol blue.[14] A general procedure is as follows:

Materials:

-

Bromophenol blue

-

Glacial acetic acid

-

Bromine

-

Beakers

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Benzene (for washing)

Procedure:

-

Dissolve bromophenol blue in glacial acetic acid with stirring.

-

Separately, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the bromophenol blue solution with continuous stirring.

-

After the addition is complete, stir the mixture for several minutes and then pour it into hot water (approximately 60°C).

-

Allow the mixture to cool to room temperature and then let it stand overnight to allow for precipitation.

-

Collect the precipitate by filtration.

-

Wash the filter cake sequentially with glacial acetic acid and then benzene to remove impurities.

-

Air-dry the resulting solid to obtain this compound.

Mechanism of Action as a pH Indicator

The utility of this compound as a pH indicator stems from a pH-dependent structural rearrangement that results in a distinct color change. This phenomenon is a result of the ionization of the molecule.[2][3]

-

In acidic solutions (pH < 3.0): The molecule exists predominantly in its lactone form, which is yellow. In this state, the central carbon atom is sp³ hybridized, and the π-electron system is less conjugated.

-

In less acidic to neutral solutions (pH > 4.6): The lactone ring opens, and the molecule deprotonates to form a quinonoid structure. This form is blue and possesses a more extended conjugated π-electron system, which shifts the absorption maximum to a longer wavelength.

This reversible equilibrium between the two forms allows for the visual determination of pH.

Visualizations

pH-Dependent Equilibrium of this compound

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for Physicochemical Property Determination

References

- 1. Mutagenicity studies on two triphenylmethane dyes, bromophenol blue and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4430-25-5 | Benchchem [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. This compound | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. Bromophenol Blue synthesis - chemicalbook [chemicalbook.com]

A Tale of Two Indicators: An In-depth Technical Guide to Tetrabromophenol Blue and Bromophenol Blue

For Immediate Release

[CITY, STATE] – In the world of scientific research, precision is paramount. The choice of something as seemingly simple as a pH indicator can have significant implications for experimental outcomes. This technical guide offers a detailed comparison of two closely related sulfonephthalein dyes: Tetrabromophenol Blue and Bromophenol Blue. While often confused, their distinct chemical properties lend them to specific applications, a critical understanding for researchers, scientists, and drug development professionals.

This guide clarifies a common point of confusion: "Bromophenol Blue" is the common name for the compound with four bromine atoms (3',3'',5',5''-tetrabromophenolsulfonphthalein). "this compound" as a distinct chemical entity possesses eight bromine atoms (4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c][1][2]oxathiole 1,1-dioxide). For clarity, this guide will refer to them as Bromophenol Blue (4-Br) and this compound (8-Br).

Core Chemical and Physical Differences

The addition of four extra bromine atoms to the this compound (8-Br) structure significantly alters its molecular weight and can influence its physicochemical properties. Below is a summary of their key quantitative data.

| Property | Bromophenol Blue (4-Br) | This compound (8-Br) |

| Molecular Formula | C₁₉H₁₀Br₄O₅S[1][2][3] | C₁₉H₆Br₈O₅S[4][5][6] |

| Molecular Weight | 669.96 g/mol [2][7] | 985.54 g/mol [4][5] |

| pKa | ~3.85 - 4.1[7][8] | ~3.69[3] |

| pH Transition Range | pH 3.0 (yellow) to pH 4.6 (blue/purple)[1][3] | pH 3.0 (yellow-green) to pH 4.6 (blue)[4] |

| λmax (acidic form) | ~436 nm[9] | ~388 nm[3] |

| λmax (basic form) | ~590-598 nm[1][2][9] | ~605-610 nm[3] |

Structural Distinctions

The fundamental difference lies in the extent of bromination on the phenol rings and the fused ring system.

Mechanism of pH Indication

Both dyes operate on the same principle of pH-dependent structural rearrangement. In acidic solutions, the molecule exists in its protonated, lactone form, which is yellow. As the pH increases, deprotonation occurs, leading to a quinoidal structure with a more extensive conjugated system, resulting in the characteristic blue color.

Experimental Protocols and Applications

Bromophenol Blue (4-Br) as a Tracking Dye in Gel Electrophoresis

Bromophenol Blue is extensively used as a tracking dye in both agarose and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins. Its net negative charge at neutral pH allows it to migrate towards the anode along with the biomolecules.

Experimental Workflow for Preparing and Using Bromophenol Blue Loading Dye:

Protocol for 6X DNA Loading Buffer (10 mL):

-

Components:

-

Bromophenol Blue: 25 mg (for a final concentration of 0.25% w/v)[1][2]

-

Glycerol (or Ficoll): 3-6 mL (for a final density-increasing agent concentration of 30-60% v/v)[1][2]

-

Nuclease-free water: to a final volume of 10 mL

-

Optional: EDTA to a final concentration of ~10 mM to inactivate nucleases.

-

Optional: Xylene Cyanol FF as a second tracking dye.

-

-

Procedure:

-

Weigh out 25 mg of Bromophenol Blue powder.

-

In a 15 mL conical tube, combine the Bromophenol Blue with the desired volume of glycerol.

-

Add nuclease-free water to bring the total volume to 10 mL.

-

Vortex or invert the tube until the Bromophenol Blue is completely dissolved.

-

Store at 4°C for short-term use or at -20°C for long-term storage.

-

-

Usage:

-

For a 1X final concentration, mix 1 part of the 6X loading buffer with 5 parts of the DNA or protein sample.

-

In a typical 1% agarose gel, Bromophenol Blue migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs.[10]

-

Applications of this compound (8-Br)

The higher degree of bromination in this compound (8-Br) makes it a potentially more sensitive indicator in certain applications. It is also used as a pH indicator with a similar transition range to its 4-Br counterpart. Its applications include:

-

Biochemical Assays: It is utilized in various biochemical assays to monitor changes in pH that may result from enzymatic reactions.

-

Staining Agent: In histology and microbiology, it can be employed as a staining agent to enhance the visualization of cellular components.

-

Environmental Testing: this compound is used in environmental analysis to determine the pH of water samples.

Concluding Remarks

While both Bromophenol Blue (4-Br) and this compound (8-Br) serve as valuable pH indicators, their subtle structural and chemical differences dictate their optimal applications. Bromophenol Blue's utility as a tracking dye in electrophoresis is well-established and indispensable in molecular biology laboratories. This compound, with its increased halogenation, offers potential advantages in sensitivity for specific analytical and staining procedures. A thorough understanding of these differences is crucial for researchers to select the appropriate tool for their experimental needs, ensuring accuracy and reliability in their scientific endeavors.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. gatescientific.com [gatescientific.com]

- 3. med.wmich.edu [med.wmich.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. CN103822958A - Loading buffer for DNA agarose gel electrophoresis and preparation method thereof - Google Patents [patents.google.com]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. geneticeducation.co.in [geneticeducation.co.in]

- 8. leapchem.com [leapchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Bromophenol blue, Tracking dye (CAS 115-39-9) | Abcam [abcam.com]

The "Protein Error" of Indicators: A Technical Guide to Tetrabromophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the "protein error" phenomenon associated with pH indicators, with a specific focus on Tetrabromophenol Blue (TBPB). This principle is fundamental to various protein quantification assays, particularly in clinical diagnostics and biochemical research. This document details the underlying mechanism, summarizes key quantitative data, provides experimental protocols, and visualizes the core concepts for enhanced understanding.

The Core Principle: Unraveling the Protein Error

The "protein error" of indicators is a phenomenon where the presence of proteins, notably albumin, alters the pH range at which a pH indicator changes color.[1][2] At a constant and buffered pH, certain indicators will exhibit a distinct color change in the presence of proteins.[3][4] This is not due to a change in the bulk solution's pH, but rather a localized interaction between the protein and the indicator dye.[1]

The underlying mechanism involves the protein, acting as a hydrogen ion acceptor, interacting with the indicator dye molecule.[3] In the case of this compound, which is a sulfonphthalein dye, the protein's anionic and hydrophobic regions facilitate this interaction.[5][6] This binding stabilizes the anionic, blue form of the indicator, even at a pH where the free indicator would predominantly be in its protonated, yellow form.[6] The intensity of the color change is directly proportional to the concentration of the protein, forming the basis of quantitative protein assays.[2]

The binding is primarily driven by a combination of:

-

Electrostatic Interactions: The negatively charged sulfonate groups of the TBPB molecule interact with positively charged amino acid residues on the protein surface.[5]

-

Hydrophobic Interactions: The nonpolar biaryl quinone methide structure of the dye interacts with hydrophobic pockets on the protein.[5]

This interaction leads to a deprotonation of the phenol group in TBPB, causing a shift in its absorption spectrum.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound and the closely related Bromophenol Blue in protein assays.

| Parameter | This compound (TBPB) | Reference(s) |

| Optimal pH for Protein Binding | 3.2 | [2] |

| Absorbance Maximum (λmax) of Protein-Dye Complex | 625 nm | [2] |

| Linear Range for BSA Quantification | 0 - 20 ppm | [2] |

| Limit of Detection (LOD) for BSA | 0.16 ppm | [2] |

| Primary Application | Urinary protein determination | [2][4] |

| Parameter | Bromophenol Blue (BPB) | Reference(s) |

| Typical pH for Protein Binding | Acidic (e.g., pH 3.0 - 3.5) | [5][6] |

| Absorbance Maximum (λmax) of Free Dye (Acidic form) | ~435 nm | [6] |

| Absorbance Maximum (λmax) of Protein-Dye Complex | ~604 - 610 nm | [6][7] |

| Binding Stoichiometry (BPB:Albumin) | ~15-16 : 1 | [5] |

| Binding Constant (to BSA) | 3 x 10⁶ M⁻¹ | [5] |

| Primary Application | General protein quantification, urinary protein | [7][8] |

Experimental Protocols

This section outlines a general methodology for a spectrophotometric protein quantification assay using a dye-binding method based on the "protein error" principle. This protocol is adapted from established methods for Bromophenol Blue and can be optimized for this compound.[7]

Materials and Reagents

-

Dye Reagent: A solution of this compound in an acidic buffer (e.g., citrate buffer, pH 3.2). The concentration of the dye will need to be optimized for the desired protein concentration range.

-

Protein Standard: A solution of known concentration of a standard protein, typically Bovine Serum Albumin (BSA), prepared in the same buffer as the unknown samples.

-

Unknown Protein Samples: Samples containing the protein to be quantified, diluted in an appropriate buffer.

-

Spectrophotometer: Capable of measuring absorbance at 625 nm.

-

Cuvettes or Microplate Reader

Assay Procedure

-

Preparation of Standards:

-

Prepare a stock solution of BSA (e.g., 2 mg/mL).

-

Perform serial dilutions of the BSA stock solution to create a series of standards with concentrations spanning the expected range of the unknown samples (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).

-

Prepare a "blank" sample containing only the buffer.

-

-

Preparation of Unknown Samples:

-

Dilute the unknown protein samples to ensure their concentrations fall within the linear range of the assay. It is advisable to prepare several dilutions for each unknown sample.

-

-

Assay Execution:

-

To a set of test tubes or microplate wells, add a small volume of each standard and unknown sample (e.g., 50 µL).

-

Add a larger volume of the TBPB dye reagent to each tube or well (e.g., 1 mL).

-

Mix thoroughly and incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 625 nm.

-

Zero the spectrophotometer using the "blank" sample.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their corresponding known concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Correct for any dilution factors to determine the original concentration of the protein in the samples.

-

Visualizations

Mechanism of the Protein Error of Indicators

References

- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]

- 4. Urine proteomics: the present and future of measuring urinary protein components in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. chondrex.com [chondrex.com]

- 8. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]

In-Depth Technical Guide: Safety and Handling of Tetrabromophenol Blue Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tetrabromophenol blue powder (CAS No. 4430-25-5). It is intended to serve as a crucial resource for laboratory personnel and professionals in the field of drug development to ensure safe usage and mitigate potential risks.

Chemical Identification and Properties

This compound, despite its common name, is primarily an octabromo-derivative. It is crucial to use the CAS number for accurate identification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4430-25-5 | [1][2][3][4] |

| Molecular Formula | C₁₉H₆Br₈O₅S | [5] |

| Molecular Weight | 985.5 g/mol | [5] |

| Appearance | White to light yellow or light orange crystalline powder | [3][4] |

| Melting Point | 204 °C (decomposes) | [1][3] |

| Solubility | Insoluble in water | [6] |

| logP (octanol/water) | 8.8 (estimated) | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | Health Hazard | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard | Warning |

| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects | None | None |

Data sourced from multiple safety data sheets.[1][2][3][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved particulate respirator.[2]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the powder is handled.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled powder and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols for Toxicological Assessment

The safety of this compound has been assessed using standardized OECD guidelines. Below are summaries of the methodologies for key toxicological studies.

OECD Guideline 414: Prenatal Developmental Toxicity Study

This study is designed to provide information on the potential effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[7][8][9][10]

-

Test System: Typically conducted in pregnant rats or rabbits.

-

Administration: The test substance is administered orally via gavage to pregnant females, usually from the time of implantation to the day before cesarean section.

-

Dosage: At least three dose levels and a concurrent control group are used.

-

Observations:

-

Maternal: Daily clinical observations, body weight, and food consumption are recorded. A full necropsy is performed on all adult animals.

-

Fetal: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.

OECD Guideline 428: Skin Absorption: In Vitro Method

This guideline details an in vitro method for assessing the percutaneous absorption of a substance using excised skin in a diffusion cell system.[11][12][13][14]

-

Test System: Excised skin (human or animal) is mounted in a Franz diffusion cell, which consists of a donor and a receptor chamber.

-

Procedure:

-

The test substance, typically in a relevant formulation, is applied to the outer surface of the skin in the donor chamber.

-

The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (around 32°C) to mimic physiological conditions.

-

Samples of the receptor fluid are collected at predetermined time intervals over a specified period (e.g., 24 hours).

-

-

Analysis: The collected samples are analyzed using a suitable analytical method (e.g., HPLC, LC-MS/MS) to quantify the amount of the substance that has permeated the skin.

-

Endpoint: The results provide data on the rate and extent of skin absorption of the test substance.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and response to incidents involving this compound powder.

Caption: Safe handling and incident response workflow for this compound.

References

- 1. This compound | 4430-25-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4430-25-5 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 4430-25-5 [thegoodscentscompany.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. oecd.org [oecd.org]

Fundamental interactions of Tetrabromophenol blue with albumin

An In-depth Technical Guide on the Fundamental Interactions of Tetrabromophenol Blue with Albumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBPB), a sulfonphthalein dye, is widely recognized for its application in biochemical assays for the quantification of proteins, particularly albumin.[1] Its utility stems from a distinct colorimetric shift upon binding to albumin, a phenomenon driven by a combination of electrostatic and hydrophobic interactions.[2] This technical guide provides a comprehensive overview of the fundamental interactions between TBPB and albumin, with a comparative analysis of its closely related analogue, Bromophenol Blue (BPB). The guide details the thermodynamics and stoichiometry of these interactions, outlines the experimental protocols for their characterization, and presents visual models of the binding mechanisms and experimental workflows. Understanding these core interactions is crucial for the development and refinement of protein assays and for comprehending the binding of small molecules to plasma proteins in drug development.

The Nature of the Interaction: A Two-Fold Mechanism

The binding of this compound to albumin is a non-covalent interaction governed by two primary forces:

-

Electrostatic Interactions: At a pH below its pKa, the sulfonate groups of TBPB are negatively charged, facilitating an electrostatic attraction to the positively charged amino acid residues (like lysine and arginine) on the surface of the albumin molecule.[2][3] This initial electrostatic interaction is a crucial step for the formation of the TBPB-albumin complex.[4]

-

Hydrophobic Interactions: Following the initial electrostatic binding, hydrophobic forces play a significant role in stabilizing the complex. The brominated aromatic rings of TBPB are hydrophobic and interact with the nonpolar pockets within the albumin structure.[2] This movement into a more hydrophobic environment is believed to be the primary cause of the significant color change, or "protein error," of the indicator dye.[1] Upon binding, the phenol group in TBPB deprotonates, leading to a shift in the dye's color from yellow to blue.[2]

Quantitative Analysis of the Interaction

The binding of TBPB and its analogue BPB to albumin has been quantified using various biophysical techniques. While comprehensive thermodynamic data for TBPB is limited in the available literature, comparative studies and data from BPB provide valuable insights.

Binding Parameters for this compound (TBPB) with Albumin

Quantitative data for the binding of TBPB to albumin is less extensively documented than for BPB. However, comparative studies have been conducted. At a pH of 1.8, the binding affinity of TBPB for albumin is significant, though reported to be lower than that of other dyes like DIDNTB.[5][6] The binding is pH-dependent, with stronger binding observed at acidic pH.[5][6]

| Parameter | Value | Albumin Source | pH | Method | Reference |

| Binding Coefficient | Lower than DIDNTB, higher than BPB (qualitative) | Human Serum Albumin | 1.8 | Ultracentrifugation | [5][6] |

Binding Parameters for Bromophenol Blue (BPB) with Albumin

The interaction of Bromophenol Blue (BPB) with various mammalian serum albumins has been more thoroughly investigated, providing a useful proxy for understanding TBPB's behavior.

| Parameter | Value | Albumin Source | Method | Reference |

| Association Constant (K) | 2.7 x 10⁴ to 2.3 x 10⁵ M⁻¹ | Bovine Serum Albumin | Spectrophotometry | [2] |

| Number of Binding Sites (n) | 2 - 3 | Bovine Serum Albumin | Spectrophotometry | [2] |

| Number of Binding Sites (n) | 15 - 16 | Human Serum Albumin | Spectrophotometry | [7] |

Experimental Protocols

The characterization of the TBPB-albumin interaction relies on established biophysical techniques. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This is a primary technique to monitor the binding interaction by observing the changes in the absorption spectrum of TBPB upon the addition of albumin.

Objective: To determine the binding constant and stoichiometry of the TBPB-albumin complex.

Materials:

-

This compound (TBPB) stock solution of known concentration.

-

Albumin (e.g., Bovine Serum Albumin, BSA) stock solution of known concentration.

-

Buffer solution (e.g., phosphate or citrate buffer) at the desired pH.[8]

-

Spectrophotometer and quartz cuvettes.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of TBPB in a suitable solvent and a stock solution of albumin in the chosen buffer.

-

Spectra of Free TBPB: Record the absorption spectrum of a diluted TBPB solution in the buffer to determine its maximum absorption wavelength (λmax).[9]

-

Titration:

-

Place a fixed concentration of TBPB solution in a cuvette.

-

Record the initial absorption spectrum.

-

Make successive additions of small aliquots of the albumin stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at the λmax of the bound TBPB. A bathochromic (red) shift and hypochromism (decrease in absorbance) are typically observed upon binding.[9]

-

The binding constant (K) and the number of binding sites (n) can be determined by analyzing the absorbance data using models such as the Scatchard plot or non-linear regression analysis.[5]

-

Fluorescence Spectroscopy

Fluorescence quenching studies can provide detailed information about the binding mechanism and affinity. Albumin has intrinsic fluorescence due to its tryptophan residues, which can be quenched upon ligand binding.

Objective: To investigate the binding mechanism and determine the binding and thermodynamic parameters.

Materials:

-

Albumin (e.g., Human Serum Albumin, HSA) solution.

-

TBPB solution (quencher).

-

Buffer solution.

-

Fluorometer and quartz cuvettes.

Procedure:

-

Instrument Setup: Set the excitation wavelength to 280 nm or 295 nm to selectively excite the tryptophan residues of albumin. Set the emission wavelength range to scan from 300 nm to 500 nm.[10]

-

Titration:

-

Record the fluorescence emission spectrum of the albumin solution alone.

-

Add successive aliquots of the TBPB solution to the albumin solution.

-

After each addition, incubate the mixture to allow for complex formation.[10]

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The decrease in fluorescence intensity of albumin at its emission maximum is measured as a function of the TBPB concentration.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant and mechanism (static or dynamic).

-

Binding constants and thermodynamic parameters (ΔG, ΔH, and ΔS) can be calculated from the fluorescence data at different temperatures.[11]

-

Visualization of Interactions and Workflows

Experimental Workflow for Spectroscopic Titration

The following diagram illustrates the general workflow for studying the TBPB-albumin interaction using spectroscopic titration methods.

Caption: Workflow for Spectroscopic Analysis of TBPB-Albumin Interaction.

Proposed Binding Mechanism of TBPB to Albumin

This diagram illustrates the key molecular interactions involved in the binding of this compound to an albumin protein.

Caption: Dual Interaction Model of TBPB Binding to Albumin.

Conclusion

The interaction of this compound with albumin is a complex interplay of electrostatic and hydrophobic forces, resulting in a distinct color change that is harnessed for protein quantification. While detailed thermodynamic data for TBPB is an area for further research, the extensive studies on its analogue, Bromophenol Blue, provide a solid foundation for understanding its binding behavior. The experimental protocols outlined in this guide offer a systematic approach to characterizing these interactions, which is fundamental for applications in diagnostics, drug delivery, and biophysical chemistry. The provided visualizations serve to simplify the conceptual understanding of the experimental processes and the molecular binding events.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Bromophenol blue binding as a probe to study urea and guanidine hydrochloride denaturation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. High-sensitivity dye binding assay for albumin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Interaction of bromophenol blue with serum albumin: criteria for using dyes for assessing the state and quantity of protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Theoretical Underpinnings of Tetrabromophenol Blue's pH-Dependent Chromatic Shift: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical basis behind the color change of Tetrabromophenol Blue (TBPB), a widely utilized pH indicator in analytical chemistry and various research applications. The document details the underlying chemical principles, presents relevant quantitative data, and provides comprehensive experimental protocols for the characterization of this indicator.

Core Principles: The Chemistry of Color Change

This compound (4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c][1][2]oxathiole 1,1-dioxide) is a member of the sulfonephthalein family of dyes.[1][3] Its pronounced color transition from yellow in acidic media to blue in alkaline environments is a direct consequence of a pH-dependent structural transformation.[2][4] This phenomenon is rooted in the principles of acid-base chemistry and the alteration of the molecule's chromophore.

The color change is a reversible process governed by the protonation and deprotonation of the phenolic hydroxyl groups on the molecule.[1] In acidic conditions (pH < 3.0), this compound exists predominantly in its protonated, non-ionized form.[2] This form has a molecular structure that absorbs light primarily in the blue and ultraviolet regions of the electromagnetic spectrum, resulting in the transmission of yellow light, hence its yellow appearance.[4]

As the pH of the solution increases, the phenolic hydroxyl groups begin to deprotonate. This loss of protons leads to a significant change in the electronic structure of the molecule. The deprotonation results in increased conjugation within the triphenylmethane framework, which acts as the chromophore. This extended system of alternating single and double bonds lowers the energy required for electronic transitions. Consequently, the molecule absorbs light at longer wavelengths, specifically in the yellow-red region of the spectrum, leading to the observed blue color in its basic form (pH > 4.6).[2]

The equilibrium between the acidic (yellow) and basic (blue) forms is what allows this compound to function as a pH indicator over a specific range. At the midpoint of this transition, known as the pKa value, the concentrations of the acidic and basic forms are equal, often resulting in a green appearance which is a mixture of the two colored forms.[2]

Quantitative Data Summary

The key quantitative parameters that define the utility of this compound as a pH indicator are summarized in the table below. This data is essential for the accurate preparation of indicator solutions and the interpretation of experimental results.

| Parameter | Value | Reference(s) |

| pKa (at 25°C) | 3.69 | [5] |

| pH Transition Range | 3.0 – 4.6 | [2][3][4] |

| λmax (Acidic Form) | ~388 nm | [5] |

| λmax (Basic Form) | ~610 nm | [5] |

| Molecular Weight | 985.54 g/mol | [3][5] |

| Chemical Formula | C₁₉H₆Br₈O₅S | [3][5] |

Visualizing the Molecular Transition

The pH-dependent equilibrium of this compound, illustrating the structural change responsible for its color transition, can be represented as follows:

Caption: pH-dependent equilibrium of this compound.

Note: The DOT script above provides a conceptual representation of the equilibrium. For a precise structural depiction, chemical drawing software is recommended as direct image embedding in DOT is limited.

A more accurate representation of the structural change is the equilibrium between the lactone (or sultone) form and the quinoidal form.

Caption: Structural transition of this compound with pH.

Experimental Protocols

Determination of pKa by Spectrophotometry

This protocol outlines the spectrophotometric method for determining the acid dissociation constant (pKa) of this compound. The principle lies in measuring the absorbance of the indicator in solutions of varying pH at the wavelength of maximum absorbance of the basic form.

Materials:

-

This compound

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Volumetric flasks (100 mL)

-

Pipettes

-

Cuvettes

-

Buffer solutions of known pH (ranging from pH 2 to 6)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Distilled or deionized water

Procedure:

-

Preparation of Stock Indicator Solution: Accurately weigh a small amount of this compound and dissolve it in a small volume of ethanol before diluting with distilled water to a final concentration of approximately 1 x 10⁻⁴ M.

-

Determination of λmax:

-

Prepare two solutions: one highly acidic (e.g., by adding a few drops of 0.1 M HCl to the stock solution, pH ~2) and one highly basic (e.g., by adding a few drops of 0.1 M NaOH, pH ~10).

-

Scan the absorbance of the acidic solution from 350 nm to 700 nm to determine the λmax of the acidic form (HIn).

-

Scan the absorbance of the basic solution over the same range to determine the λmax of the basic form (In⁻). The λmax for the basic form will be used for subsequent measurements.

-

-

Preparation of Buffer Solutions with Indicator:

-

Prepare a series of buffer solutions with known pH values ranging from approximately 2 to 6.

-

To a set of 10 mL volumetric flasks, add a constant volume of the TBPB stock solution to each.

-

Dilute each flask to the mark with the respective buffer solution.

-

-

Absorbance Measurements:

-

Measure the absorbance of each buffered indicator solution at the predetermined λmax of the basic form (In⁻).

-

Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this wavelength.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_base - A) / (A - A_acid)] Where:

-

A is the absorbance of the indicator in a buffer of a specific pH.

-

A_acid is the absorbance of the indicator in a highly acidic solution.

-

A_base is the absorbance of the indicator in a highly basic solution.

-

-

Plot a graph of log[(A_base - A) / (A - A_acid)] versus pH. The pKa is the pH at which the line crosses the x-axis (where the log term is zero).

-

Caption: Workflow for the spectrophotometric determination of pKa.

Conclusion

The color change of this compound is a well-understood phenomenon based on fundamental principles of acid-base chemistry and molecular structure. The reversible protonation and deprotonation of its phenolic hydroxyl groups directly impact the conjugation of its chromophore, leading to a predictable and sharp color transition. This property, quantified by its pKa and absorption maxima, makes it an invaluable tool for researchers, scientists, and professionals in drug development who require accurate and reliable pH indication. The experimental protocol provided herein offers a robust method for the characterization of this and other pH indicators.

References

Methodological & Application

Application Notes and Protocols for Protein Quantification Using Tetrabromophenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of protein concentration is a cornerstone of many experimental workflows in biological research and drug development. The Tetrabromophenol blue (TBPB) assay is a colorimetric method for determining the total protein concentration in a solution. This method is based on the interaction between the TBPB dye and proteins in an acidic environment. The binding of TBPB to proteins, primarily through electrostatic interactions with basic and aromatic amino acid residues, results in a color shift from yellow to blue. The intensity of the blue color, which is directly proportional to the protein concentration, is measured spectrophotometrically at a wavelength of 625 nm. This application note provides a detailed protocol for preparing the necessary reagents and performing the TBPB protein quantification assay.

Principle of the this compound Assay

The TBPB assay relies on the binding of the dye to proteins under acidic conditions (pH 3.2). In its unbound, acidic state, the TBPB dye is in a yellow, protonated form. Upon binding to protein, the dye is deprotonated, leading to a conformational change and a shift in its maximum absorbance to 625 nm, resulting in a blue-colored complex. The presence of a non-ionic detergent, Triton X-100, is included in the reagent to enhance the solubility of the protein-dye complex and improve assay sensitivity. The absorbance of the blue complex at 625 nm is then used to determine the protein concentration by comparing it to a standard curve prepared with a protein of known concentration, such as Bovine Serum Albumin (BSA).

Figure 1. Principle of the TBPB Protein Assay.

Materials and Reagents

Reagent Preparation

3.1.1. 0.1 M Citrate Buffer (pH 3.2)

To prepare 100 mL of 0.1 M Citrate Buffer at pH 3.2, you will need to prepare two stock solutions:

-

Solution A (0.1 M Citric Acid Monohydrate): Dissolve 2.10 g of citric acid monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol ) in deionized water and bring the final volume to 100 mL.

-

Solution B (0.1 M Trisodium Citrate Dihydrate): Dissolve 2.94 g of trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O, MW: 294.10 g/mol ) in deionized water and bring the final volume to 100 mL.

To obtain the final pH 3.2 buffer, mix the following volumes of Solution A and Solution B:

| Component | Volume |

| 0.1 M Citric Acid (Solution A) | 77.5 mL |

| 0.1 M Trisodium Citrate (Solution B) | 22.5 mL |

Verify the pH of the final solution using a calibrated pH meter and adjust if necessary with small additions of Solution A or Solution B.

3.1.2. This compound (TBPB) Stock Solution

The precise concentration of TBPB in the final working reagent is crucial for assay performance. A typical concentration for the working solution is around 0.01% (w/v). To prepare a stock solution that can be diluted to the working concentration, dissolve 10 mg of this compound powder in 10 mL of 95% ethanol.

3.1.3. Triton X-100 Stock Solution (10% v/v)

Carefully pipette 10 mL of Triton X-100 into 90 mL of deionized water. Mix gently to avoid excessive foaming.

3.1.4. TBPB Working Reagent

To prepare 100 mL of the TBPB Working Reagent, combine the following:

| Component | Volume/Amount | Final Concentration |

| 0.1 M Citrate Buffer (pH 3.2) | 88 mL | ~0.088 M |

| TBPB Stock Solution (1 mg/mL) | 10 mL | 0.01% (w/v) |

| 10% Triton X-100 Stock Solution | 2 mL | 0.2% (v/v) |

Mix the components thoroughly. The final solution should be stored in a dark bottle at 4°C and is typically stable for several weeks.

Protein Standard

A standard protein solution of known concentration is required to generate a standard curve. Bovine Serum Albumin (BSA) is commonly used.

Preparation of 1 mg/mL (1000 µg/mL) BSA Stock Solution: Dissolve 10 mg of BSA in 10 mL of deionized water or a buffer compatible with your samples. Aliquot and store at -20°C for long-term use.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput analysis. The assay can also be adapted for use in cuvettes.

Preparation of BSA Standards

Prepare a series of BSA standards by diluting the 1 mg/mL stock solution. The recommended concentration range for the TBPB assay is 0-20 µg/mL.